Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate under the protection of nitrogen. Anhydrous ethanol is used as a solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours . The resulting product is then washed with organic solvents and recrystallized to obtain the final compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are readily available and cost-effective, making the production process economically viable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-cancer properties and potential use in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of metabolic pathways .
Comparison with Similar Compounds
- Ethyl 3-(5-aminopyridin-3-yl)propanoate
- Ethyl 3-amino-3-(pyridin-2-yl)propanoate
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Comparison: Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate stands out due to its unique structure, which allows it to interact with a broader range of molecular targets. This compound has shown higher efficacy in certain biological assays compared to its analogs, making it a valuable candidate for further research and development .
Biological Activity
Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C12H16N3O2. The structure features an ethyl ester group, an amino group, and a pyridine ring which are critical for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:
- Janus Kinases (JAKs) : It has been suggested that compounds with similar structures may act as inhibitors of JAKs, which are crucial in cytokine signaling pathways involved in inflammation and cancer progression .
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is a well-established mechanism for anticancer agents. This compound may exhibit similar inhibitory effects as seen with other aminopyridine derivatives .
Anticancer Potential
Recent studies have highlighted the anticancer properties of various aminopyridine derivatives. For instance, compounds structurally related to this compound have shown promising results against several cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 5.85 | Apoptosis induction |
Compound B | A549 | 4.53 | Cell cycle arrest |
Ethyl 3-[...] | MCF-7 | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound were not available in the current literature but are anticipated based on structural similarities.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been explored. For example, studies on related compounds have demonstrated significant inhibition of DHFR, which is critical for DNA synthesis in rapidly dividing cells:
Enzyme | Inhibitor | IC50 (µM) |
---|---|---|
Dihydrofolate Reductase | Ethyl 3-[...] | TBD |
Histone Deacetylase (HDAC) | Compound C | 95.2 |
Case Studies and Research Findings
- Antitumor Activity : In vitro studies showed that compounds with similar structures exhibited significant growth inhibition in various cancer cell lines, including MCF-7 and A549, with mechanisms involving apoptosis and cell cycle modulation.
- Inflammation Models : Compounds analogous to this compound demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .
- Molecular Docking Studies : Computational studies have predicted the binding modes of related compounds to JAKs and DHFR, providing insights into their potential efficacy as therapeutic agents .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)5-6-12-9-4-3-8(11)7-13-9/h3-4,7H,2,5-6,11H2,1H3,(H,12,13) |
InChI Key |
YOLJAPGLMNRVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=NC=C(C=C1)N |
Origin of Product |
United States |
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